molecular formula C16H18ClN3O3 B3006156 N-[(5-chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide CAS No. 2094596-07-1

N-[(5-chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide

Cat. No.: B3006156
CAS No.: 2094596-07-1
M. Wt: 335.79
InChI Key: RLPKFNNCLGWBFK-UHFFFAOYSA-N
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Description

N-[(5-chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chloropyrazine moiety and a methoxyethoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide typically involves the reaction of 5-chloropyrazine-2-carbaldehyde with 2-[4-(2-methoxyethoxy)phenyl]acetic acid in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction parameters. Purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyrazine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N-[(5-chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The chloropyrazine moiety can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide
  • N-(5-chloropyrazin-2-yl)methylacetamide

Uniqueness

N-[(5-chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide stands out due to its unique combination of a chloropyrazine moiety and a methoxyethoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(5-chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-22-6-7-23-14-4-2-12(3-5-14)8-16(21)20-10-13-9-19-15(17)11-18-13/h2-5,9,11H,6-8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPKFNNCLGWBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)CC(=O)NCC2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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